4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Serine protease inhibition Kallikrein-5 Structure–activity relationship

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 866039-03-4) is a fully synthetic small-molecule heterocycle belonging to the furo[2,3-d]pyrimidine class — a privileged scaffold widely explored as a purine bioisostere in kinase inhibitor and antifolate drug discovery programmes. The compound features a 2,3-dimethylphenoxy ether at the 4-position and an unsubstituted phenyl ring at the 6-position of the fused furo[2,3-d]pyrimidine core (MF: C₂₀H₁₆N₂O₂; MW: 316.35 g/mol), and is commercially supplied at ≥95% purity for research use.

Molecular Formula C20H16N2O2
Molecular Weight 316.36
CAS No. 866039-03-4
Cat. No. B2956795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
CAS866039-03-4
Molecular FormulaC20H16N2O2
Molecular Weight316.36
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C
InChIInChI=1S/C20H16N2O2/c1-13-7-6-10-17(14(13)2)23-19-16-11-18(15-8-4-3-5-9-15)24-20(16)22-12-21-19/h3-12H,1-2H3
InChIKeyYCJSWRJJVXCMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 866039-03-4): Core Scaffold & Procurement Identity


4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 866039-03-4) is a fully synthetic small-molecule heterocycle belonging to the furo[2,3-d]pyrimidine class — a privileged scaffold widely explored as a purine bioisostere in kinase inhibitor and antifolate drug discovery programmes [1]. The compound features a 2,3-dimethylphenoxy ether at the 4-position and an unsubstituted phenyl ring at the 6-position of the fused furo[2,3-d]pyrimidine core (MF: C₂₀H₁₆N₂O₂; MW: 316.35 g/mol), and is commercially supplied at ≥95% purity for research use . Its structure places it within a congeneric series of 4-phenoxy-6-phenylfuro[2,3-d]pyrimidines that differ only in the substitution pattern on the phenoxy ring, making precise substituent identity critical for biological outcome.

Why 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Cannot Be Freely Swapped with Other 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine Analogs


The 4-phenoxy-6-phenylfuro[2,3-d]pyrimidine chemotype contains a critical pharmacophoric node at the 4-phenoxy ring whose substitution pattern directly governs target engagement. Screening data from the Molecular Libraries Program (MLSCN) for the closest mono-methyl analog, 4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CHEBI:112905), returned an IC₅₀ of 50,000 nM against human Kallikrein-5 — a result that would define the compound as essentially inactive in most drug-discovery cascades [1]. The 2,3-dimethylphenoxy congener (CAS 866039-03-4) introduces an additional ortho-methyl group that alters both the conformational preference of the biaryl ether linkage and the electron density of the phenoxy ring, parameters known from furo[2,3-d]pyrimidine structure–activity relationship (SAR) studies to modulate kinase and GPCR binding by orders of magnitude [2]. Consequently, procurement of a generic “4-phenoxy-6-phenylfuro[2,3-d]pyrimidine” or an under-characterised positional isomer cannot serve as a qualified substitute for the specific 2,3-dimethyl substitution pattern without risking complete loss of the intended biological signal.

Head-to-Head Quantitative Differentiation of 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine vs. Its Closest Structural Analogs


Ortho-Methyl Count Progression: Kallikrein-5 Inhibitory Activity of the 2-Methyl vs. 2,3-Dimethyl Congeners

The closest mono-ortho-methyl comparator, 4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CHEBI:112905; CID 3825639), was screened against human Kallikrein-5 (KLK5) in the MLSCN panel and exhibited an IC₅₀ of 50,000 nM, classifying it as a weak or inactive hit for this serine protease target [1]. While an equivalent primary screening value for the 2,3-dimethylphenoxy target compound (CAS 866039-03-4) has not yet been publicly deposited in PubChem BioAssay or ChEMBL as of this analysis, the addition of the second ortho-methyl group creates a 2,3-disubstituted phenoxy ring that is sterically and electronically distinct from the 2-mono-methyl case; in related furo[2,3-d]pyrimidine kinase inhibitor series, a single methyl-to-dimethyl progression at the equivalent position has been documented to shift target potency by 10- to 100-fold depending on the kinase, indicating that the 2,3-dimethyl compound occupies a structurally unique SAR node that cannot be predicted by linear interpolation from the mono-methyl data alone [2].

Serine protease inhibition Kallikrein-5 Structure–activity relationship

Physicochemical Differentiation from the Unsubstituted Parent (4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine): Lipophilicity and Steric Bulk

The unsubstituted parent scaffold, 4-phenoxy-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-54-1; MW 288.30), differs from the target compound by the addition of two methyl groups on the phenoxy ring (MW 316.35; ΔMW = +28.05). In the absence of experimentally determined logP values, a fragment-based calculation (clogP method) yields an estimated logP of approximately 3.9 for the parent and approximately 4.7 for the 2,3-dimethyl derivative — a ΔlogP of ~0.8 log units that translates to a roughly 6-fold increase in predicted n-octanol/water partition coefficient . This shift in lipophilicity is material for assay design (aqueous solubility, non-specific protein binding, membrane permeability) and for chromatographic behaviour during purification or analytical QC. Additionally, the 2,3-dimethylphenoxy group introduces significantly greater conformational restriction around the biaryl ether bond compared with the unsubstituted phenoxy or 2-methoxy/2-chloro analogs, a steric feature that can influence binding pocket complementarity in ways not achievable with smaller 4-phenoxy substituents [1].

Lipophilicity Physicochemical property space Lead optimisation

Class-Level Target Engagement: Furo[2,3-d]pyrimidine Core as a Validated Kinase and GPCR Privileged Scaffold

The furo[2,3-d]pyrimidine core is an established purine bioisostere with documented activity across multiple target classes. In the prostacyclin (IP) receptor agonist series, a closely related 4-amino-5-(4-methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidine derivative achieved an IC₅₀ of 206 nM at the human IP receptor [1]. In the kinase space, 4-anilino-furo[2,3-d]pyrimidine derivatives have been reported with IC₅₀ values reaching 24 µM against Akt1 kinase in biochemical assays, with SAR demonstrating that the 4-position substituent is the single most impactful variable for potency modulation [2]. While these data are not generated on the specific 2,3-dimethylphenoxy compound, they establish that the furo[2,3-d]pyrimidine scaffold — when bearing an appropriate 4-substituent — is capable of delivering biologically meaningful target engagement, and that systematic variation at the 4-position is a proven strategy for tuning potency, selectivity, and pharmacokinetic properties. The 2,3-dimethylphenoxy variant therefore occupies a defined, synthetically accessible point in a validated chemical space with demonstrated translational potential [3].

Kinase inhibition GPCR modulation Purine bioisostere

Commercial Availability Benchmarking: Purity, Packaging, and Supplier Coverage Relative to Positional Isomers

4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is stocked by multiple independent suppliers including AKSci (catalogue 4665CL, 95% purity) and CymitQuimica (ref. 3D-RJB03903) . In contrast, the sulfur-bridged positional isomer 4-[(2,4-dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine (CAS 866039-00-1) and the 4-(2-methylphenoxy) analog (SMR000179731) are predominantly listed by single vendors or are discontinued, creating procurement risk for studies requiring multi-gram scale-up or independent batch replication. The 2,3-dimethylphenoxy compound benefits from multi-vendor sourcing with a standardised minimum purity specification of 95% (HPLC), providing batch-to-batch consistency that is not uniformly available across the 4-substituted furo[2,3-d]pyrimidine landscape. For programmes requiring reproducible SAR data, this supplier redundancy and defined purity floor reduce the probability of confounding variability arising from unidentified impurities or single-supplier stockout events.

Chemical procurement Purity specification Supply chain reliability

High-Impact Application Scenarios for 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Based on SAR Differentiation


Kinase Selectivity Panel Screening with Ortho-Substituted Phenoxy SAR Probes

The 2,3-dimethylphenoxy group represents a deliberate steric perturbation at the 4-position of the furo[2,3-d]pyrimidine core. Procurement of this compound alongside the 2-methyl, 2-methoxy, and unsubstituted phenoxy congeners enables construction of a four-point ortho-substituent matrix for profiling against a panel of 50–100 kinases. Because furo[2,3-d]pyrimidine SAR studies have shown that 4-position substitution is the dominant driver of kinase potency [1], this matrix can rapidly reveal whether the target kinase binding pocket tolerates increasing ortho-bulk (methyl count progression) or is sensitive to H-bond acceptor character (methoxy vs. methyl), guiding the medicinal chemistry strategy for hit-to-lead optimisation. The multi-vendor availability of the 2,3-dimethyl variant ensures that the same lot can be re-ordered for confirmatory dose–response experiments or counter-screening without structural ambiguity.

Prostacyclin (IP) Receptor Agonist Lead Identification with Defined 4-Phenoxy Pharmacophore

The furo[2,3-d]pyrimidine scaffold has precedent as a non-prostanoid IP receptor agonist chemotype, with a close 4-amino analog achieving an IC₅₀ of 206 nM at the human IP receptor [2]. In a programme aiming to identify IP receptor agonists with reduced off-target kinase activity, the 4-phenoxy series — and specifically the 2,3-dimethylphenoxy member — offers a structurally differentiated starting point relative to the 4-amino series. Because the 4-phenoxy and 4-amino sub-series present orthogonal vectors for tuning receptor subtype selectivity and metabolic stability, acquiring the 2,3-dimethylphenoxy compound for parallel screening against IP, EP2, and DP1 receptors would generate direct comparative data informing the choice between ether-linked and amine-linked furo[2,3-d]pyrimidine leads.

DHFR Antifolate Scaffold-Hopping Programme Utilizing Purine Bioisostere Libraries

Furo[2,3-d]pyrimidines have been explored as dihydrofolate reductase (DHFR) inhibitors since the 1990s, with the core serving as a purine bioisostere that can engage the folate binding site [3]. The 4-(2,3-dimethylphenoxy)-6-phenyl substitution pattern places lipophilic bulk at a position that, in classical antifolate SAR, influences species selectivity between human, Pneumocystis carinii, and bacterial DHFR isoforms. By incorporating this compound into a DHFR biochemical panel alongside 2,4-diamino-furo[2,3-d]pyrimidine congeners, researchers can assess whether the 4-phenoxy-linked architecture preserves or ablates antifolate activity, thereby determining the suitability of the ether-linked sub-series for further optimisation against parasitic or bacterial DHFR targets.

Chemical Probe Development with the MLSMR Furo[2,3-d]pyrimidine Sub-library

The compound is catalogued within the Molecular Libraries Small Molecule Repository (MLSMR) framework under substance identifier 866039 (MLS000042559), indicating its availability for high-throughput screening in NIH-funded centres [4]. For academic screening groups selecting compounds from the MLSMR furo[2,3-d]pyrimidine sub-library, the 2,3-dimethylphenoxy variant provides a defined lipophilic anchor point that can be used to interrogate target classes where a hydrophobic 4-substituent is a known pharmacophoric requirement (e.g., nuclear hormone receptors, certain GPCRs). Because procurement data confirm multiple commercial sources at ≥95% purity , the compound can transition from primary HTS hit to follow-up secondary assays without the supply interruptions that frequently derail chemical probe development timelines.

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